molecular formula C7H3BrClIO2 B2929954 3-Bromo-2-chloro-6-iodobenzoic acid CAS No. 2091247-87-7

3-Bromo-2-chloro-6-iodobenzoic acid

Cat. No.: B2929954
CAS No.: 2091247-87-7
M. Wt: 361.36
InChI Key: FLRFJVJQICPYLF-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-iodobenzoic acid: is a halogenated benzoic acid derivative with the molecular formula C7H3BrClIO2 and a molecular weight of 361.36 g/mol . This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to the benzene ring, making it a unique and versatile chemical in various fields of research and industry.

Mechanism of Action

Mode of Action

It’s known that halogenated benzoic acids can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-chloro-6-iodobenzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-iodobenzoic acid typically involves multi-step reactions starting from a suitable benzoic acid derivative. One common method includes the sequential halogenation of the benzene ring. For instance, starting with 2-chlorobenzoic acid, bromination can be achieved using bromine in the presence of a catalyst, followed by iodination using iodine and an oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Chloro-6-iodobenzoic acid
  • 3-Bromo-5-iodobenzoic acid
  • 2-Bromo-6-iodobenzoic acid

Comparison: 3-Bromo-2-chloro-6-iodobenzoic acid is unique due to the presence of three different halogen atoms, which provides a higher degree of reactivity and versatility compared to compounds with fewer halogen substitutions. This makes it particularly valuable in complex synthetic applications and the development of novel materials .

Properties

IUPAC Name

3-bromo-2-chloro-6-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRFJVJQICPYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)Cl)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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